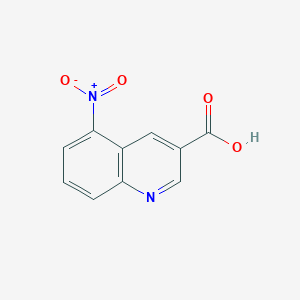

5-Nitroquinoline-3-carboxylic acid

Description

The Enduring Significance of the Quinoline (B57606) Core

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical biology and medicinal chemistry. nih.govmdpi.com Its inherent chemical properties, including its ability to form hydrogen bonds and its high dipole moment, contribute to its capacity to interact with a wide range of biological targets. mdpi.com This versatility has led to the development of a vast library of quinoline-based compounds with a broad spectrum of pharmacological activities.

Historically and in contemporary research, quinoline derivatives have been instrumental in the development of drugs for various diseases. nih.govnih.govorientjchem.org Notable examples include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin (B1669076), and anticancer drugs like camptothecin. nih.govmdpi.com The structural framework of quinoline allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. mdpi.comorientjchem.org This adaptability has cemented the quinoline core's status as a critical pharmacophore in the ongoing quest for novel therapeutic agents. nih.gov

A Historical Look at Nitroquinoline Derivatives

The introduction of a nitro group to the quinoline scaffold gives rise to nitroquinoline derivatives, a class of compounds that has been a subject of scientific inquiry for decades. The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and biological activity of the quinoline ring system. nih.gov

Historically, research into nitroquinoline derivatives has been driven by their diverse biological properties. For instance, 5-nitro-8-hydroxyquinoline, also known as nitroxoline, has been recognized as an antimicrobial agent. researchgate.netresearchgate.net Early studies in the mid-20th century explored the synthesis and chemical transformations of various nitroquinolines, laying the groundwork for future investigations into their therapeutic potential. acs.org Over the years, research has expanded to explore the synthesis of various nitroquinoline derivatives and their potential applications, including their use as intermediates in the synthesis of other complex organic molecules. nih.govgoogle.com The historical trajectory of nitroquinoline research highlights a continuous effort to understand the structure-activity relationships within this class of compounds and to harness their properties for scientific and therapeutic advancement.

Defining the Research Focus on 5-Nitroquinoline-3-carboxylic Acid

This article will focus specifically on the chemical compound This compound . The objective is to provide a comprehensive overview of the existing academic research pertaining to this specific molecule. The scope is intentionally delimited to the synthesis, chemical properties, and reported biological activities of this compound as documented in scientific literature.

The subsequent sections will not delve into dosage, administration, or safety profiles, as the focus remains strictly on the foundational scientific research of the compound. The aim is to present a detailed and scientifically accurate account of what is currently known about this compound, drawing from various research findings to create a consolidated resource for academic and research purposes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

102312-48-1 |

|---|---|

Molecular Formula |

C10H6N2O4 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

5-nitroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)6-4-7-8(11-5-6)2-1-3-9(7)12(15)16/h1-5H,(H,13,14) |

InChI Key |

NRLLDCUNEXQZDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitroquinoline 3 Carboxylic Acid and Its Analogs

Classical and Contemporary Approaches to the Quinoline (B57606) Carboxylic Acid Scaffold Construction

The creation of the quinoline carboxylic acid core is the initial and crucial phase in the synthesis of 5-nitroquinoline-3-carboxylic acid. Several established and newer cyclization and condensation reactions are employed for this purpose.

Skraup-Doebner-Miller Reaction and Related Cyclization Protocols

The Skraup-Doebner-von Miller reaction and its variations are cornerstone methods for quinoline synthesis. wikipedia.orgnih.gov The classical Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. iipseries.orgresearchgate.net A key modification, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, which often improves the yield of the resulting quinoline derivatives. wikipedia.orgresearchgate.net This approach is a widely used route for producing 2- and 4-substituted quinolines under acidic conditions. nih.gov The Doebner method, another related protocol, specifically combines an aniline (B41778), an aldehyde, and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org

The reaction mechanism of the Skraup-Doebner-von Miller synthesis has been a subject of study, with a proposed fragmentation-recombination mechanism. wikipedia.orgnih.gov This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and subsequent recombination to form the quinoline ring. nih.gov These reactions are typically catalyzed by strong Brønsted acids like p-toluenesulfonic acid and perchloric acid, or Lewis acids such as tin tetrachloride. wikipedia.org

Cyclocondensation Strategies (e.g., Meldrum's Acid-Mediated Pathways)

Cyclocondensation reactions offer another versatile route to the quinoline scaffold. A notable example involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly acidic cyclic compound. rjpbcs.comwikipedia.org Meldrum's acid can be used in a one-pot synthesis of substituted pyridylacetic acid derivatives, where it first acts as a nucleophile and then as an electrophile to facilitate ring-opening and decarboxylation. acs.org

In the context of quinoline synthesis, derivatives of Meldrum's acid can react with substituted anilines to form phenylamine (methylene Meldrum's acid) derivatives, which are then cyclized to produce a substituted quinolone. rjpbcs.comresearchgate.net This method has been utilized to prepare various quinoline derivatives, which can be further modified, for instance, by converting the quinolone to a 4-chloroquinoline (B167314) using phosphorus oxychloride (POCl₃). rjpbcs.comresearchgate.net

Regioselective Nitration of Quinoline Derivatives

Introducing a nitro group at a specific position on the quinoline ring is a critical step in forming this compound. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Achieving regioselectivity can be challenging.

One approach to control the position of nitration is through the use of protecting groups on the quinoline nitrogen. For instance, the nitration of N-protected tetrahydroquinolines has been studied to achieve regioselectivity, with the goal of obtaining 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net Another strategy involves the nitration of quinoline N-oxides. A metal-free method using tert-butyl nitrite (B80452) as both the nitro source and oxidant has been developed for the regioselective C-3 nitration of quinoline N-oxides. researchgate.net

Furthermore, regiospecific nitration can be achieved via Reissert compounds. Treating 1-benzoyl-2-cyano-1,2-dihydroquinoline with acetyl nitrate (B79036) leads to the 3-nitro derivative, which can then be hydrolyzed to 3-nitroquinoline. elsevierpure.com This highlights a method for introducing a nitro group specifically at the 3-position of the quinoline ring. elsevierpure.com

Advanced Functionalization and Derivatization Techniques

Once the this compound scaffold is synthesized, further chemical modifications can be performed on both the carboxylic acid group and the nitroquinoline ring to create a variety of derivatives.

Chemical Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 3-position of the quinoline ring is a versatile handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for this purpose. libretexts.org This reaction is reversible and involves the protonation of the carbonyl oxygen to enhance the reactivity of the carboxylic acid towards the alcohol nucleophile. libretexts.org More advanced methods for esterification include the use of N-bromosuccinimide (NBS) as a catalyst, which allows for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid is another key derivatization. This can be achieved through various methods, often requiring the activation of the carboxylic acid. researchgate.netnih.gov Coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of carboxylic acids with amines under basic conditions. lookchemmall.com Direct amidation of carboxylic acids with nitroarenes has also been reported, providing a route to N-aryl amides. researchgate.net

Introduction of Substituents on the Nitroquinoline Ring System (e.g., Amination, Halogenation)

The nitroquinoline ring can be further functionalized by introducing various substituents, such as amino and halogen groups.

Amination: The introduction of an amino group onto the nitroquinoline ring can be accomplished through nucleophilic substitution of hydrogen (SNH). mdpi.com For instance, 5-nitroisoquinoline, a related compound, undergoes SNH amidation with ureas and their derivatives. mdpi.com Direct oxidative substitution of hydrogen with an alkylamino group in nitroquinolines can also be achieved in an aqueous medium, with the selectivity depending on the position of the nitro group. researchgate.net The vicarious nucleophilic substitution (VNS) of hydrogen is another method for the amination of nitroquinoline derivatives. nih.gov

Halogenation: Halogen atoms can be introduced onto the aromatic ring through electrophilic aromatic substitution. wikipedia.org This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to activate the halogen. wikipedia.orglibretexts.org The mechanism involves the formation of a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org For less reactive substrates, stronger conditions may be necessary. For example, iodination can be carried out using a mixture of iodine and an oxidizing agent like nitric acid. wikipedia.org Greener methods for bromination have also been developed using hydrobromic acid and hydrogen peroxide in solvents like ethanol (B145695) or water. scholaris.ca

Principles of Green Chemistry Applied to Quinoline Synthesis

The synthesis of quinoline and its derivatives, a cornerstone in medicinal chemistry, has traditionally relied on methods that are often harsh and environmentally taxing. tandfonline.comnih.gov Classical syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions, while effective, frequently require high temperatures, strong acids, and hazardous reagents, leading to significant waste and environmental concerns. tandfonline.comacs.org In response, the principles of green chemistry are increasingly being applied to revolutionize quinoline synthesis, aiming for more sustainable and eco-friendly processes. researchgate.netnumberanalytics.com This shift focuses on minimizing waste, reducing energy consumption, and utilizing safer substances. researchgate.netfrontiersin.org

A significant focus of green quinoline synthesis is the use of environmentally benign solvents, with water being a prime example. tandfonline.commdpi.com Water is non-toxic, inexpensive, and non-flammable, and its use can enhance reaction rates through hydrophobic effects. tandfonline.com Other green solvents like polyethylene (B3416737) glycol (PEG) and ionic liquids are also being explored. mdpi.comnih.gov

The development and use of efficient and recyclable catalysts is another key aspect of green quinoline synthesis. acs.org Researchers have explored a variety of catalysts to make these reactions more environmentally friendly.

Key Green Chemistry Approaches in Quinoline Synthesis:

Catalyst-Free Reactions: Some modern methods for synthesizing quinoline analogs have been developed to proceed without a catalyst, often under solvent-free conditions, which significantly reduces chemical waste. researchgate.net

Use of Greener Catalysts: A wide range of more environmentally friendly catalysts have been employed to promote quinoline synthesis. These include:

Acids and Bases: p-Toluenesulfonic acid (p-TSA), para-sulfonic acid calix rsc.orgarene, and potassium carbonate (K2CO3) have been used effectively. researchgate.net

Metal Salts: Inexpensive and relatively non-toxic metal salts like ferric chloride (FeCl3·6H2O) and cerium nitrate have proven to be efficient catalysts. researchgate.nettandfonline.com

Nanocatalysts: Nanoparticle-based catalysts, such as those derived from iron, copper, and zinc, offer high catalytic activity and the potential for easy recovery and reuse. acs.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being used to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govijpsjournal.com

One-Pot and Multicomponent Reactions: These strategies improve atom economy by combining multiple reaction steps into a single procedure, thereby reducing the need for purification of intermediates and minimizing solvent usage. researchgate.netfrontiersin.org

Photocatalysis: Visible light-mediated synthesis offers a highly atom-economical and green alternative, often requiring low catalyst loading and producing high yields with minimal by-products. rsc.org

The application of these green chemistry principles not only mitigates the environmental impact of quinoline synthesis but also often leads to improved efficiency, higher yields, and simpler reaction workups. tandfonline.com

Research Findings in Green Quinoline Synthesis

| Catalyst | Starting Materials | Solvent/Conditions | Key Advantages | Yield |

| FeCl3·6H2O | 2-Aminoarylketones and active methylene (B1212753) compounds | Water | Inexpensive, non-toxic, environmentally benign, shorter reaction time, milder conditions, easy workup, better yields. tandfonline.com | Good to excellent. tandfonline.com |

| Fe3O4 Nanoparticles | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone or 1,3-cyclohexadione | Water (reflux) | Catalyst can be retrieved and reused five times without losing activity. nih.gov | 88-96%. nih.gov |

| Formic Acid | Anilines and aldehydes or ketones | Not specified | Environmentally friendly catalyst, reduced waste, milder reaction conditions, improved selectivity. ijpsjournal.com | Not specified |

| None (Solvent-free) | Resorcinol, aromatic aldehydes, β-ketoesters, and aliphatic/aromatic amines | Solvent-free | Rapid, efficient, low-cost, excellent yields, pure products, short reaction time. frontiersin.org | Excellent. frontiersin.org |

| Visible Light (Photocatalysis) | Quinoline-N-oxides | Not specified | Reagent-free, highly atom economical, low catalyst loading, high yield, no undesirable by-products, scalable. rsc.org | High. rsc.org |

Structural Characterization and Solid State Investigations

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy offer a wealth of information regarding the conformational and electronic environment of the atoms within a molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule based on its vibrational modes. For carboxylic acids like 5-Nitroquinoline-3-carboxylic acid, these spectra reveal key information about the functional groups present.

The FT-IR spectrum of a carboxylic acid is characterized by several distinct absorptions. The O–H bond of the carboxyl group results in a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.org The C=O bond gives rise to a strong absorption between 1710 and 1760 cm⁻¹, with the exact position being sensitive to whether the acid exists as a monomer or a hydrogen-bonded dimer. pressbooks.publibretexts.org Dimeric carboxylic acids, which are common, generally show a C=O absorption centered around 1710 cm⁻¹. pressbooks.pub The C–O single bond stretch is also observable, typically in the range of 1210 to 1320 cm⁻¹. spectroscopyonline.com

In nitro-containing compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are prominent. The asymmetric stretch (νasNO₂) is typically found in the region of 1580 ± 80 cm⁻¹, while the symmetric stretch (νsNO₂) appears around 1400 ± 40 cm⁻¹. orientjchem.org For instance, in 5-nitro-1,3-benzodioxole, the asymmetric NO₂ stretch is observed at 1609 cm⁻¹ in the IR spectrum, and the symmetric stretch is seen at 1437 cm⁻¹ (IR) and 1430 cm⁻¹ (Raman). orientjchem.org

Quantum chemical calculations, often employed alongside experimental work, help in the assignment of vibrational modes. orientjchem.orgnih.goviaea.org These calculations can predict vibrational frequencies, infrared intensities, and Raman activities, which, after scaling, generally show good agreement with experimental data. orientjchem.org For example, studies on related quinoline (B57606) derivatives have successfully used these methods for unambiguous vibrational assignments. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Carboxylic Acids and Nitro Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

|---|---|---|---|

| Carboxyl (O–H) | Stretch | 2500–3300 (broad) | pressbooks.publibretexts.org |

| Carbonyl (C=O) | Stretch (Dimer) | ~1710 | pressbooks.pub |

| Carbonyl (C=O) | Stretch (Monomer) | 1760 | pressbooks.pub |

| Carbon-Oxygen (C–O) | Stretch | 1210–1320 | spectroscopyonline.com |

| Carboxyl (O–H) | Bend (out-of-plane wag) | 900–960 (broad) | spectroscopyonline.com |

| Nitro (NO₂) | Asymmetric Stretch | 1500–1660 | orientjchem.org |

X-ray Crystallographic Analysis of this compound and its Adducts

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Polymorphism and Crystal Packing Architecture

Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact its physical properties. While specific studies on the polymorphism of this compound itself are not detailed in the provided results, the crystal packing of its adducts with other molecules has been investigated. The way molecules pack in a crystal is determined by a balance of intermolecular forces. In adducts of 5-nitroquinoline (B147367) with various carboxylic acids, the crystal structures are often stabilized by a combination of hydrogen bonding and π–π stacking interactions. researchgate.netiucr.org For instance, in the cocrystal of 2-chloro-4-nitrobenzoic acid with 5-nitroquinoline, the hydrogen-bonded units are further linked by C—H⋯O hydrogen bonds to form a tape-like structure. researchgate.net The crystal packing can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. uky.edunih.gov

Intermolecular Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonding is a dominant force in directing the assembly of molecules in the solid state, particularly for compounds containing both hydrogen-bond donors (like the carboxylic acid group) and acceptors (like the quinoline nitrogen and nitro group). In cocrystals of 5-nitroquinoline with various carboxylic acids, a common and robust interaction is the O—H⋯N hydrogen bond between the carboxylic acid and the quinoline nitrogen. researchgate.netiucr.org The strength and geometry of these hydrogen bonds can be influenced by the pKa values of the acid and base components. iucr.orgnih.gov

These primary hydrogen bonds often serve as the foundation for more extensive supramolecular assemblies. mdpi.com Secondary interactions, such as C—H⋯O hydrogen bonds, π–π stacking between aromatic rings, and other weak interactions, play a crucial role in linking the primary hydrogen-bonded units into higher-dimensional structures. researchgate.netiucr.org For example, in adducts with aminobenzoic acids, hydrogen-bonding network associations are consistently observed. researchgate.net The interplay of these various interactions dictates the final crystal architecture.

Charge Transfer Interactions in Molecular Cocrystals

The formation of cocrystals between electron-donating and electron-accepting molecules can lead to charge-transfer (CT) interactions. 5-Nitroquinoline, with its electron-withdrawing nitro group, can act as an electron acceptor. When cocrystallized with suitable electron-donor molecules, such as certain indole (B1671886) derivatives, charge-transfer complexes can form. researchgate.net These interactions are often visibly indicated by the appearance of intense colors (yellow, orange, or red) and are characterized by a new, red-shifted absorption band in the UV-Vis spectrum. researchgate.netnih.gov

In these cocrystals, the charge-transfer interaction coexists with the hydrogen-bonding network. researchgate.net The donor and acceptor molecules typically arrange in alternating stacks within the crystal lattice to facilitate the π-orbital overlap necessary for charge transfer. nih.gov The study of these CT cocrystals is an active area of research, with potential applications in materials science, such as in the development of materials with nonlinear optical properties or tunable phosphorescence. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitroquinoline |

| Indole-3-acetic acid |

| Indole-2-carboxylic acid |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| (2,4,5-Trichlorophenoxy)acetic acid |

| 2-Chloro-4-nitrobenzoic acid |

| 5-Chloro-2-nitrobenzoic acid |

| 4-Methylquinoline |

| 2-Chloro-5-nitrobenzoic acid |

| 2-Chloro-6-nitrobenzoic acid |

| 3-Chloro-2-nitrobenzoic acid |

| 4-Chloro-2-nitrobenzoic acid |

| 2,6-Difluorobenzamide |

| 5-Hydroxyquinoline |

| 4-Hydroxybenzoic acid |

| Acetic acid |

| Benzoic acid |

| 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid |

| 6-Methylquinoline |

| Butanoic acid |

| Phenylacetic acid |

| 2-Amino-3,4-dihydroquinazoline |

| 5-Nitrosalicylic acid |

| 3,5-Dinitrosalicylic acid |

| 3-Amino-1H-1,2,4-triazole |

| Butyraldehyde |

| Ethyl benzoate |

| 2-Methyl butyric acid |

| 5-Aminopyridine-3-carboxylic acid |

| 2,5-Pyridinedicarboxylic acid |

| Acetylsalicylic acid (Aspirin) |

| Azithromycin |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid |

| Hydrazine |

| Ethyl 3-aryl-2-cyanoacrylates |

| 5-Nitro-1,3-benzodioxole |

| Gallic acid |

| Pyridine (B92270) |

| Quinoline-2-carboxylic acid |

| 8-Aminoquinoline |

| 3-Nitrobenzoic acid |

| 4-Nitrobenzoic acid |

| 3,5-Dinitrobenzoic acid |

| Norfloxacin |

| Carbopol 934 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 5-Nitroquinoline-3-carboxylic acid.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has proven to be a highly effective method for accurately predicting the molecular structure and electronic characteristics of organic compounds. researchgate.netdntb.gov.ua By employing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), researchers can obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. dergi-fytronix.commdpi.com These calculations are fundamental for subsequent analyses of the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. rsc.org A smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO can be localized on specific regions, influenced by the substituents. researchgate.netresearchgate.net In the case of this compound, the electron-withdrawing nitro and carboxylic acid groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific computational values for this compound were found in the provided search results. The table is a template for where such data would be presented.

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Specific NBO analysis data for this compound were not available in the search results. This table illustrates the typical format for such data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. wuxiapptec.comchemrxiv.org The MEP surface displays the electrostatic potential, with different colors representing varying charge distributions. researchgate.net Red regions indicate negative potential and are prone to electrophilic attack, while blue regions signify positive potential and are likely sites for nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them potential sites for interaction with electrophiles. walisongo.ac.id Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid and parts of the quinoline ring, indicating susceptibility to nucleophilic attack. walisongo.ac.id

Theoretical Prediction of Spectroscopic Signatures (IR, Raman, NMR)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra. researchgate.netnih.govindexcopernicus.com DFT calculations can be used to compute the vibrational frequencies and intensities of Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculated spectra, when compared with experimental data, can aid in the assignment of vibrational modes to specific functional groups. nih.govspectroscopyonline.com For this compound, theoretical calculations would help in assigning the characteristic vibrational modes of the quinoline ring, the nitro group (e.g., symmetric and asymmetric stretches), and the carboxylic acid group (e.g., C=O stretch, O-H stretch). Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the structural elucidation and assignment of experimental NMR spectra. researchgate.net

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Carboxylic Acid) | Data not available |

| O-H Stretch (Carboxylic Acid) | Data not available |

| NO₂ Asymmetric Stretch | Data not available |

| NO₂ Symmetric Stretch | Data not available |

Specific predicted vibrational frequencies for this compound were not available in the provided search results. This table serves as an example of how such data would be presented.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and the effects of solvent. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of a molecule in different environments. For carboxylic acids, the orientation of the carboxyl group can be influenced by the surrounding solvent molecules. nih.gov MD simulations of this compound in a solvent like water would allow for the investigation of how solvation influences its conformational preferences and intermolecular interactions. nih.gov These simulations can provide insights into the molecule's behavior in a biological or chemical system. mdpi.com

In Silico Approaches for Ligand-Biomolecular Target Interactions

While specific in silico studies targeting this compound are not extensively documented in publicly available research, the broader class of quinoline carboxylic acids has been the subject of significant computational investigation to identify and characterize their interactions with biological targets. These studies provide a framework for understanding how derivatives like this compound might behave.

Integrated in silico workflows, which include methods like inverse virtual screening (IVS), molecular docking, and molecular dynamics (MD) simulations, have been employed to identify putative biological targets for quinoline derivatives. acs.orgfrontiersin.orgresearchgate.net For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. acs.orgresearchgate.net Molecular docking and MD simulations confirmed stable binding within the enzyme's active site, highlighting key interactions. acs.org

In other research, in silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives were conducted to understand their mechanism as potential anticancer agents. nih.gov These computational analyses focused on the interaction with DNA, specifically showing that the compounds could bind to the A/T minor groove region of a B-DNA duplex through significant hydrogen bonds. nih.gov The substitution at the 2nd position, involving a carbonyl group, was identified as a crucial hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) nucleic acid base pairs. nih.gov Such computational predictions are vital for elucidating the mechanism of action and guiding further drug development. nih.gov

These computational approaches are powerful tools for optimizing the design of new derivatives with improved therapeutic properties by understanding ligand-receptor interactions at a molecular level. frontiersin.org

Table 1: Summary of In Silico Studies on Quinoline Carboxylic Acid Derivatives

| Compound Class | Identified Target | Computational Methods Used | Key Findings |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | Inverse Virtual Screening (IVS), Molecular Docking, Molecular Dynamics (MD) | Stable binding to LmNMT, suggesting a basis for developing novel inhibitors. acs.orgresearchgate.net |

| 2,4-Disubstituted quinoline-3-carboxylic acid derivatives | B-DNA Duplex | Molecular Docking | Binds to the A/T minor groove region of DNA, with the carbonyl group at position 2 acting as a key hydrogen bond donor/acceptor. nih.gov |

Exploration of Theoretical Models in Supramolecular Chemistry with Quinoline Carboxylic Acids

Theoretical models and computational chemistry are instrumental in understanding the supramolecular assembly of quinoline carboxylic acids. These molecules often form complex, ordered structures through a variety of non-covalent interactions, which can be predicted and analyzed using theoretical approaches like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Studies on nitroquinoline derivatives, which are closely related to this compound, reveal the importance of specific intermolecular interactions in forming their crystal structures. For example, the analysis of 2-styryl-8-nitroquinoline derivatives showed that a planar molecular geometry is common, and the supramolecular architecture is dictated by multiple C–H···O and π–π stacking interactions. acs.org Hirshfeld surface analysis is a common theoretical tool used in these studies to confirm and quantify the presence of these weak bonding interactions. acs.org

In the crystal structure of a silver(I) complex with 5-nitroquinoline (B147367), the supramolecular structure was investigated using X-ray crystallography and Hirshfeld analysis. mdpi.com This study identified that O…H, C…H, H…H, and C…C contacts were the most dominant interactions, with shorter-than-van der Waals-radii contacts observed for O…H, C…O, N…O, O…O, and Ag…O interactions, indicating their significance in the molecular packing. mdpi.com

The concept of the "supramolecular synthon" is central to the theoretical exploration of these crystal structures. A synthon is a structural unit within a molecule that can form intermolecular interactions. In quinoline derivatives, the O–H···N hydrogen bonds that form between the carboxylic acid group and the quinoline nitrogen are a common and robust supramolecular synthon. nih.gov Theoretical studies help to describe and predict these patterns, such as the formation of dimers and more complex networks. nih.gov In one case, a molecular adduct of 2-aminobenzoic acid with 5-nitroquinoline was found to involve a network of hydrogen-bonding associations. researchgate.net

Table 2: Dominant Intermolecular Interactions in Nitroquinoline Derivatives from Theoretical and Crystallographic Studies

| Compound/Derivative | Interaction Types Observed | Theoretical Methods Applied | Resulting Supramolecular Feature |

| 2-Styryl-8-nitroquinolines | C–H···O, π–π stacking | Hirshfeld Surface Analysis | Zig-zag 1D chains, π–π stacked infinite chains. acs.org |

| [Ag(5-nitroquinoline)₂]ClO₄ Complex | O…H, C…H, H…H, C…C, C...O, N...O, O...O, Ag...O | Hirshfeld Surface Analysis, X-ray Crystallography | Complex 3D supramolecular network. mdpi.com |

| 5-chloro-7-iodo-8-quinolinol (Clioquinol) | O–H···N hydrogen bonds, π–π stacking | DFT, QTAIM, NQR Spectroscopy | Dimer formation. nih.gov |

| 2-Aminobenzoic acid with 5-nitroquinoline | Hydrogen-bonding network | X-ray Diffraction | Molecular adduct formation. researchgate.net |

Biological Activities and Mechanistic Research

Enzyme Inhibition Profiles and Molecular Target Identification Studies

DNA-Modifying Enzyme Inhibition (e.g., DNA2, DNA Gyrase, Topoisomerase)

Derivatives of quinoline-3-carboxylic acid have been investigated for their potential to interact with and inhibit DNA-modifying enzymes, which are crucial targets in cancer chemotherapy. nih.gov In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that these compounds can bind to the minor groove of DNA, particularly in the A/T rich regions. nih.govresearchgate.net This interaction is thought to be a key part of their mechanism of action, leading to DNA denaturation and ultimately contributing to their anti-cancer effects. nih.govresearchgate.net The substitution at the 2nd position of the quinoline (B57606) ring, specifically a carbonyl group, appears to be important for this interaction, acting as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

DNA Gyrase and Topoisomerase:

DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate the topological state of DNA and are validated targets for antibiotics. chimia.chnih.gov Quinolones, a class of antibiotics, target these enzymes, leading to double-stranded DNA breaks and bacterial cell death. nih.gov They function by stabilizing the enzyme-DNA cleavage complex, thereby inhibiting the re-ligation of DNA. nih.gov

Newer research has focused on developing novel inhibitors. For instance, hybrids of ciprofloxacin (B1669076) (a fluoroquinolone) and other ATP-competitive inhibitors have shown potent inhibition of DNA gyrase and significant antibacterial activity against Gram-negative pathogens. nih.gov Similarly, new arylated quinoline carboxylic acids (QCAs) have demonstrated activity against Mycobacterium tuberculosis by inhibiting DNA gyrase. nih.gov Specifically, certain QCA derivatives showed promising inhibitory activity, with docking models suggesting a good correlation with their in vitro results. nih.gov

In the context of cancer, topoisomerases are also key targets. nih.gov Novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess anticancer and topoisomerase inhibition activity. nih.gov One particular derivative, 2E, exhibited an inhibition pattern of topoisomerase IIα activity comparable to the well-known inhibitor etoposide. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Research

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, located in the inner mitochondrial membrane. nih.govnih.gov It catalyzes the conversion of dihydroorotate to orotate, an essential step for the production of pyrimidines required for DNA and RNA synthesis. nih.gov Due to the high metabolic demands of malignant cells for pyrimidines, DHODH has emerged as a therapeutic target in cancer, particularly in hematologic malignancies like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). nih.govnih.gov

Inhibition of DHODH leads to pyrimidine starvation, which can hamper cell growth and induce cell cycle arrest. nih.gov For instance, the DHODH inhibitor Meds433 has been shown to be more potent than brequinar (B1684385) in reducing the cell growth rate of CML cell lines. nih.gov DHODH inhibition can also trigger apoptosis and induce significant metabolic stress in cancer cells. nih.gov In CML CD34+ cells, DHODH inhibition by Meds433 led to increased reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, ultimately resulting in mitochondrial damage and apoptosis. nih.gov

While DHODH is a ubiquitous enzyme, malignant cells appear to be more reliant on the de novo pyrimidine synthesis pathway, creating a potential therapeutic window. nih.gov Although the clinical application of DHODH inhibitors in solid tumors has had limited success, their potential in treating hematologic malignancies continues to be an active area of research. nih.gov

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., MtFabH, MtKasA)

The fatty acid biosynthesis (FAS-II) system in bacteria is a well-established target for antimicrobial drugs. nih.gov This pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthase system in humans (FAS-I), making it an attractive target for selective inhibitors. nih.govnih.gov

One of the key enzymes in the mycobacterial FAS-II pathway is β-ketoacyl-acyl carrier protein synthase III, also known as MtFabH. nih.gov This enzyme is crucial for initiating mycolic acid biosynthesis, a key component of the mycobacterial cell wall that protects the bacteria from antibiotics and the host immune system. nih.gov Because MtFabH is not present in mammals, it is considered an excellent target for the development of new inhibitors against Mycobacterium tuberculosis (Mtb). nih.gov

Research has identified natural products like platensimycin (B21506) and platencin (B21511) that inhibit fatty acid biosynthesis. nih.gov Platensimycin shows a preference for inhibiting FabF over FabH. nih.gov Computational studies have been employed to identify novel lead molecules against MtFabH from compound libraries, with some candidates showing promising binding affinity and stability in molecular dynamics simulations. nih.gov

Furthermore, electrophilic fatty acid species like nitro-oleic acid (NO2-OA) and nitro-linoleic acid (NO2-LA) have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammatory responses, through covalent modification of a cysteine residue. nih.gov This highlights another mechanism by which fatty acid metabolism can be targeted for therapeutic intervention.

Matrix Metalloproteinase (MMP) Inhibition Research

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial in physiological processes like development and wound healing, but their dysregulation is implicated in diseases such as arthritis and cancer. nih.govresearchgate.net The pursuit of MMP inhibitors as therapeutic agents has been ongoing for decades. nih.gov

Early broad-spectrum MMP inhibitors faced challenges in clinical trials due to off-target effects and a lack of understanding of the specific roles of different MMPs. nih.gov More recent efforts have focused on developing selective inhibitors with improved pharmacokinetic properties. nih.govnih.gov For instance, carboxylic acid-based inhibitors have been designed to be highly selective for MMP-13, which plays a key role in the degradation of type II collagen in osteoarthritis, while sparing other MMPs like MMP-1 and TNF-α converting enzyme (TACE) to avoid potential side effects. researchgate.net

One such carboxylic acid derivative, identified as a subnanomolar inhibitor of MMP-13, demonstrated efficacy in a rat model of cartilage degradation. researchgate.net The development of inhibitors based on scaffolds like cyclohexylglycine has also yielded compounds with low nanomolar potency for MMP-2 and MMP-13, while being selective against MMP-1 and MMP-7. nih.gov These findings underscore the potential of designing highly selective MMP inhibitors for treating specific diseases by targeting the relevant MMPs.

HIV-1 Integrase Inhibition Studies

HIV-1 integrase (IN) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a key target for antiretroviral therapy. nih.govnih.gov The development of IN inhibitors has led to significant advances in HIV/AIDS treatment, with raltegravir (B610414) being the first FDA-approved drug in this class. nih.gov

The quinolone-3-carboxylic acid scaffold has been instrumental in the design of potent HIV-1 IN inhibitors. nih.govnih.gov Research has focused on modifying this scaffold at various positions to enhance antiviral activity. nih.gov Structure-activity relationship (SAR) analyses have shown that modifications at the C-7 and C-8 positions of the 4-quinolone-3-carboxylic acid scaffold have a significant impact on antiviral potency. nih.gov

The emergence of drug-resistant HIV-1 strains necessitates the discovery of second-generation IN inhibitors with efficacy against these variants. nih.gov Pharmacophore models based on quinolone-3-carboxylic acid IN inhibitors have been used to identify new leads with diverse structural scaffolds. nih.gov Styrylquinoline (SQ) derivatives have also been identified as efficient inhibitors of the 3'-processing activity of IN. researchgate.net These compounds act competitively, preventing the binding of viral DNA to the enzyme. researchgate.net

Cholinesterase Inhibition (AChE, BuChE) Research

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease (AD), as it helps to restore the levels of acetylcholine in the brain, which are depleted in AD patients. nih.govnih.gov

The "cholinergic hypothesis" of AD has driven research into cholinesterase inhibitors for decades. nih.gov In a healthy brain, AChE is the primary enzyme regulating acetylcholine levels, but in the AD brain, BuChE activity increases significantly. nih.gov This has led to the development of a dual inhibition strategy, targeting both AChE and BuChE, to potentially enhance therapeutic efficacy. nih.gov

Various natural and synthetic compounds have been investigated for their cholinesterase inhibitory activity. For example, allicin, a compound from garlic, has been shown to strongly inhibit AChE in a concentration-dependent manner, suggesting its potential therapeutic value in AD. nih.gov Similarly, certain uracil (B121893) derivatives have demonstrated potent inhibition of both AChE and BuChE, with molecular docking studies revealing their mechanism of action by obstructing the active site entrance of the enzymes. nih.gov These findings highlight the ongoing search for new and effective cholinesterase inhibitors as potential treatments for neurodegenerative diseases.

Research into Other Enzyme Inhibition Mechanisms (e.g., Chymotrypsin (B1334515), Urease)

While research on the direct inhibition of chymotrypsin by 5-nitroquinoline-3-carboxylic acid is not extensively detailed in the provided results, the broader family of quinoline derivatives has been investigated for inhibition of various enzymes.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Its inhibition is a key strategy for managing infections caused by these organisms. nih.gov Quinoline derivatives, particularly those with a carboxylic acid functional group, have been explored as urease inhibitors. The mechanism often involves the chelation of nickel ions within the enzyme's active site. nih.gov For instance, the conversion of the carboxylic acid group in fluoroquinolones into hydroxamic acids, hydrazides, or amides has yielded potent urease inhibitors. nih.gov Furthermore, quinones and hydroquinones, which can be structurally related to quinoline derivatives, are known to be effective urease inhibitors, often acting through irreversible covalent modification of key cysteine residues in the enzyme. nih.gov Some studies have screened a wide variety of compounds and identified several, including tannic acid and gallic acid, that show anti-ureolytic activity against both purified urease and whole bacterial cells. researchgate.net

Antimicrobial Research Applications

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their activity against a spectrum of microbial pathogens. nih.gov

Derivatives of quinoline-3-carboxylic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural modifications of the quinoline ring play a crucial role in determining the potency and spectrum of activity. mdpi.com For example, a series of 1,8-disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H- nih.govnih.govthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives were synthesized and showed in vitro activity against various bacterial strains. nih.gov

In one study, novel 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated. Some of these compounds displayed good antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium, with one derivative showing a minimum inhibitory concentration (MIC) of 64 µg/mL. mdpi.com Another derivative was most active against the Gram-negative bacterium Escherichia coli with an MIC of 128 µg/mL. mdpi.com

The substitution pattern on the quinoline nucleus significantly influences antibacterial efficacy. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, a compound bearing a chlorine atom on the benzene (B151609) ring exhibited good activity against both Gram-positive and Gram-negative strains. scienceopen.com Generally, these derivatives were found to be more active against Gram-positive bacteria. scienceopen.com

Below is a table summarizing the antibacterial activity of selected quinoline derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | MIC: 64 µg/mL | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | MIC: 128 µg/mL | mdpi.com |

| 8-Hydroxyquinoline derivative with chlorine | Gram-positive and Gram-negative strains | Good activity | scienceopen.com |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | MIC: 1.22 µg/mL | nih.gov |

| Desfluoroquinolones | Various bacteria | In vitro activity observed | researchgate.net |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, with drug-resistant strains posing a major challenge. rsc.org Quinoline derivatives have emerged as a promising class of antimycobacterial agents. mdpi.com

A study focused on arylated quinoline carboxylic acids identified derivatives with activity against both replicating and non-replicating M. tuberculosis. mdpi.com Some of these compounds were found to inhibit DNA gyrase, a crucial enzyme for mycobacterial survival. mdpi.com Another research effort identified quinolone derivatives with potent anti-tubercular activity, with some compounds exhibiting MIC values in the range of 1.2–3 µg/mL against the H37Rv strain and also showing excellent activity against multidrug-resistant (MDR-TB) strains. rsc.org

Derivatives of 8-hydroxyquinoline have also been investigated for their antimycobacterial potential. One study reported that a 5,7-dinitro-8-hydroxyquinoline derivative was highly potent against M. abscessus and M. smegmatis. researchgate.net

The table below highlights the antimycobacterial activity of certain quinoline derivatives.

| Compound/Derivative Class | Mycobacterial Strain(s) | Activity/MIC | Reference(s) |

| Arylated quinoline carboxylic acids | Mycobacterium tuberculosis H37Rv | Active | mdpi.com |

| Quinolone derivatives (6b6, 6b12, 6b21) | M. tuberculosis H37Rv, MDR-TB | MIC: 1.2–3 µg/mL (H37Rv), 0.9-3 µg/mL (MDR-TB) | rsc.org |

| 5,7-Dinitro-8-hydroxyquinoline | M. abscessus, M. smegmatis | Highly potent | researchgate.net |

The versatility of the quinoline scaffold extends to antifungal and antiprotozoal activities. nih.gov Fungal infections, particularly those caused by Candida species and dermatophytes, are a growing concern due to increasing drug resistance. nih.gov

Several studies have demonstrated the antifungal potential of quinoline derivatives. One investigation revealed that certain quinoline derivatives exhibited selective antifungal action. For example, some compounds were active against Candida species with MICs ranging from 25–50 µg/mL, while another derivative was effective against dermatophytes with MICs of 12.5–25 µg/mL. nih.gov Quinolinequinones have also shown significant antifungal activity, with some being as effective as the reference drug Clotrimazole against Candida albicans. nih.gov

In terms of antiprotozoal activity, research has been conducted on quinoline-based compounds, such as quinoline–based 4,5–dihydro–1H–pyrazoles, which have been synthesized and evaluated as potential antiprotozoal agents. researchgate.net

| Compound/Derivative Class | Fungal/Protozoal Strain(s) | Activity/MIC | Reference(s) |

| Quinoline derivatives | Candida spp. | MIC: 25–50 µg/mL | nih.gov |

| Quinoline derivative | Dermatophytes | MIC: 12.5–25 µg/mL | nih.gov |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | As effective as Clotrimazole | nih.gov |

| Quinoline–based 4,5–dihydro–1H–pyrazoles | Protozoa | Potential activity | researchgate.net |

Research into Anticancer Modulatory Effects and Mechanisms

Quinoline derivatives have been extensively investigated for their anticancer properties, with research focusing on their ability to induce apoptosis, inhibit cell proliferation, and target specific molecular pathways involved in cancer progression. nih.govnih.gov The acidic tumor microenvironment has been exploited in the design of quinoline-3-carboxylic acid derivatives to enhance their selective uptake and activity in cancer cells. nih.gov

A key mechanism of action for many anticancer quinoline derivatives is their interaction with DNA and the inhibition of topoisomerase enzymes. researchgate.net Topoisomerases are essential for managing DNA topology during replication, transcription, and other cellular processes, making them excellent targets for cancer chemotherapy. chimia.chnih.gov

Derivatives of quinoline can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death. In-silico studies have suggested that 2,4-disubstituted quinoline-3-carboxylic acid derivatives can bind to the minor groove of DNA. nih.gov

Furthermore, quinoline-based compounds have been identified as potent topoisomerase inhibitors. chimia.chnih.gov They can act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and apoptosis. nih.gov For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit topoisomerase IIα activity. nih.gov The 3-nitro group, a common feature in some potent topoisomerase inhibitors like certain indenoisoquinolines, has been a focus of research, with efforts to replace it with other functional groups to retain activity while potentially reducing toxicity. nih.gov

| Compound/Derivative Class | Mechanism | Target Cell Line(s) | Reference(s) |

| 2,4-Disubstituted quinoline-3-carboxylic acids | DNA minor groove binding | MCF-7, K562 | nih.govnih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα inhibition | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | nih.gov |

| 3-Nitroindenoisoquinolines | Topoisomerase I poisoning | NCI-60 cell lines | nih.gov |

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of quinoline carboxylic acids have been investigated, particularly in macrophage cell models. Quinoline-3-carboxylic acid has been shown to possess impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, with effects comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but without associated cytotoxicity in these cells. nih.gov

While the precise mechanism for this compound is not elucidated, research on related quinoline derivatives provides potential pathways. For some derivatives, the anti-inflammatory action is mediated by suppressing the expression of key inflammatory markers. tbzmed.ac.irresearchgate.net In LPS-stimulated RAW264.7 cells, certain quinoline compounds have been found to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tbzmed.ac.irresearchgate.net

Further mechanistic studies on other quinoline derivatives point towards the inhibition of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net For example, one substituted quinoline carboxylic acid, CL 306 ,293, was found to exert its anti-inflammatory effects by down-regulating T-cell function, a mechanism distinct from that of traditional NSAIDs which typically target cyclooxygenase enzymes. nih.gov This particular compound did not show any effect on cyclooxygenase or lipoxygenase activities. nih.gov

Antioxidant Activity Research

Investigations into the antioxidant capacity of quinoline-3-carboxylic acid have yielded definitive results. In a study that screened fourteen different compounds, including quinoline-3-carboxylic acid, it was found that they all lacked antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay when compared to the standard antioxidant, ascorbic acid. nih.gov

The DPPH assay is a common and straightforward method used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.govresearchgate.net The lack of activity for the parent compound, quinoline-3-carboxylic acid, in this standard assay suggests that this particular chemical scaffold is not a potent direct antioxidant. nih.gov This finding aligns with research where other quinoline derivatives also showed limited or no capacity to scavenge DPPH radicals. nih.gov

Structure Activity Relationship Sar Studies

Influence of Nitro Group Positional Isomerism and Substitutions on Biological Activity

The position of the nitro group on the quinoline (B57606) scaffold is a critical determinant of the molecule's biological activity. The strongly electron-withdrawing nature of the nitro group can activate the aromatic system, facilitating interactions with biological targets. elsevierpure.com While direct SAR studies comparing all positional isomers of nitroquinoline-3-carboxylic acid are not extensively documented in single reports, broader chemical principles and studies on related structures underscore the importance of this feature.

The biological effect of the nitro group's location is evident in other classes of aromatic compounds. For instance, in a series of nitro-substituted chalcones, the position of the nitro group (ortho, meta, or para) on the phenyl rings significantly influenced their anti-inflammatory and vasorelaxant activities. Compounds with an ortho-nitro group exhibited the highest anti-inflammatory effects, demonstrating that positional isomerism can dramatically alter pharmacological outcomes. nih.gov

Furthermore, the nitro group itself is crucial. In studies of quinolinyl-based photolabile protecting groups, the substitution of a bromine atom with a nitro group on a quinoline chromophore rendered the resulting compound, NHQ-OAc, photochemically insensitive, highlighting the unique electronic properties the nitro group imparts. researchgate.net The regiochemistry of reactions on the nitroquinoline ring is also influenced by its position. For example, during nucleophilic substitution, the bulky nature of the attacking nucleophile can lead to preferential reaction at the C5 position over the C7 position, suggesting that the nitro group's location can direct synthetic modifications and subsequent biological activity.

The electron-withdrawing power of the nitro group activates the quinoline scaffold for nucleophilic attack, a property that is fundamental to the mechanism of action for many bioactive compounds. elsevierpure.com This activation can make the molecule more susceptible to metabolic processes or enhance its binding affinity to specific enzymatic targets.

Critical Role of the Carboxylic Acid Moiety in Ligand-Target Recognition

The carboxylic acid group at the C3 position is a cornerstone of the biological activity of this class of compounds. Its presence and ability to ionize are pivotal for target recognition and cellular uptake.

One of the key roles of the carboxylic acid is its influence on the compound's pKa. Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that the conversion of an ester to a carboxylic acid enhances selectivity towards cancer cells. This is attributed to the acidic tumor microenvironment; the carboxylic acid allows the compound to exist in a more unionized, nonpolar form, which facilitates absorption into cancer cells while minimizing uptake by non-cancerous cells. nih.gov

The carboxylic acid moiety is also directly involved in binding to biological targets. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in an enzyme's active site. For example, in prostaglandin (B15479496) E receptors, the hydrogen-bonding interaction between the agonist's carboxylic acid group and a specific arginine residue is sufficient for functional receptor activation. nih.gov In the context of enzyme inhibition, the carboxylic acid group can contribute polarity and chelate metal ions, a property essential for blocking the function of certain enzymes. nih.gov In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives acting as DNA minor groove binding agents have shown that substitutions on the quinoline ring, including the essential carboxylic acid, form key hydrogen bonds with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

The spatial arrangement of the carboxylic acid relative to the quinoline nitrogen is also thought to be important. It is speculated that the co-planarity and close proximity of the carboxyl group and the ring nitrogen could be a crucial factor for the optimal pharmacological activity of quinoline derivatives. mdpi.com

Impact of Quinoline Ring Substitutions (e.g., at C1, C2, C7) on Efficacy and Selectivity

Modifications to the quinoline ring at positions other than C3 and C5 provide a powerful tool for fine-tuning the efficacy and selectivity of these compounds. SAR studies have explored a wide range of substituents, revealing key insights into their therapeutic potential.

In the development of antibacterial agents, substitutions on the quinoline-3-carboxylic acid scaffold have been extensively studied. A series of derivatives featuring a fluorine atom at the C6-position and various substituted amino groups at the C1 and C7 positions were synthesized. These studies revealed that antibacterial potency was highest when the C1-substituent was a methylamino group and the C7-substituent was a 4-methyl-1-piperazinyl or a 1-piperazinyl group. researchgate.net

For different therapeutic targets, other substitution patterns are optimal. In the search for inhibitors of protein kinase CK2, a variety of 3-quinoline carboxylic acid derivatives were synthesized. The most potent inhibitors were identified among tetrazolo[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, indicating the significant impact of modifications at the C2 and C4 positions. researchgate.net Similarly, in the development of HIV-1 integrase inhibitors based on the quinoline-3-carboxylic acid scaffold, chemical modifications were explored at the N-1 and C-6 positions to generate further SAR data. rsc.org

The following table summarizes the impact of various substitutions on the biological activity of quinoline carboxylic acid derivatives based on several studies.

| Position | Substituent | Target/Activity | Effect on Activity | Reference |

| C1 | Methylamino | Antibacterial | Increased potency | researchgate.net |

| C1 | Alkoxy | Antimicrobial | Improved serum levels and urinary recovery | |

| C2 | Amino | Protein Kinase CK2 Inhibition | Increased potency | researchgate.net |

| C2 | Carbonyl Group | DNA Binding | Acts as H-bond donor/acceptor with DNA bases | nih.gov |

| C6 | Fluorine | Antibacterial | Increased potency | researchgate.net |

| C7 | Piperazinyl | Antibacterial | Increased potency | researchgate.net |

| C7 | Substituted Amino | Antibacterial | Increased potency | researchgate.net |

Stereochemical Implications and Enantioselective Synthesis in SAR Investigations

When a chiral center is introduced into the structure of a quinoline carboxylic acid derivative, the stereochemistry can have profound implications for its biological activity. The three-dimensional arrangement of atoms can dictate how the molecule fits into a chiral binding site on a biological target, such as an enzyme or receptor. Consequently, enantiomers of the same compound can exhibit significantly different potencies and pharmacological profiles.

The importance of stereochemistry has led to the development of methods for stereoselective synthesis and the separation of enantiomers for SAR studies. For instance, a novel synthetic route for a KRASG12C inhibitor featuring a quinoline-piperazine scaffold allowed for the successful separation of its stereoisomers by silica (B1680970) gel column chromatography, enabling the evaluation of individual enantiomers.

Furthermore, chiral derivatizing reagents based on a quinoline scaffold have been synthesized to aid in the separation of enantiomers of other drug classes, such as β-blockers. researchgate.net This underscores the recognition within medicinal chemistry of the critical need to assess stereoisomers independently. The synthesis of quinoline-8-carboxylic acid-based chiral derivatives, which are then reacted with racemic compounds to form diastereomers, allows for their separation using standard chromatographic techniques like RP-HPLC. researchgate.net

In another example, the facile and stereoselective synthesis of carbohydrate-fused pyrano[3,2-c]quinolone derivatives was achieved. The resulting library of compounds, with defined stereochemistry from the carbohydrate starting material, displayed selective and potent antiproliferative activity against breast and liver cancer cell lines, highlighting how a specific stereochemical configuration can lead to selective biological effects. mdpi.com These investigations demonstrate that controlling and understanding the stereochemistry is a vital aspect of the SAR for this class of compounds, paving the way for the development of more specific and effective therapeutic agents.

Advanced Research Applications and Future Directions

Design and Application of 5-Nitroquinoline-3-carboxylic Acid as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological pathways and identifying novel therapeutic targets. The quinoline (B57606) core is a well-established pharmacophore found in numerous bioactive compounds. Derivatives of quinoline carboxylic acid have been successfully developed as antagonists for specific biological targets, such as the 5-HT3 receptor, which is implicated in conditions like irritable bowel syndrome (IBS). For instance, certain 4-hydroxyquinoline-3-carboxylic acid derivatives demonstrate high affinity for the 5-HT3 receptor, with Ki values in the low nanomolar range. nih.gov

The this compound structure serves as a valuable scaffold for creating such probes. The carboxylic acid moiety can be derivatized to introduce linkers or reporter groups, while the nitro group can be used to modulate the electronic properties and binding interactions of the molecule. The rational design of derivatives based on this scaffold could lead to highly potent and selective probes for exploring the function of various receptors and enzymes in the central nervous system and gastrointestinal tract. nih.gov

Integration with High-Throughput and Virtual Screening Methodologies in Discovery Research

Modern drug discovery and materials science rely heavily on high-throughput screening (HTS) and virtual screening to rapidly assess vast libraries of chemical compounds. Methodologies have been developed for the nano-crystallization of organic salts using a combination of ion exchange screening and vapour diffusion, a technique that is semi-automated and requires only nanoliter volumes of analyte solution. rsc.org This approach is particularly suitable for the salt forms of compounds like this compound and its derivatives, enabling rapid generation of high-quality single crystals for X-ray diffraction analysis. rsc.org

Virtual screening, employing computational models to predict the binding affinity and other properties of novel molecules, is another critical tool. For quinoline-based compounds, molecular docking studies are routinely used to rationalize biochemical potency and guide the design of new derivatives. nih.gov A library of virtual compounds based on the this compound scaffold can be screened against various biological targets. The nitro and carboxylic acid groups provide defined points for hydrogen bonding and other interactions, making the scaffold highly amenable to computational modeling and prediction of its biological activity.

Rational Design and De Novo Synthesis of Novel Quinoline Analogues for Targeted Research

The synthesis of novel quinoline analogues with tailored properties is a major focus of discovery research. The this compound core is an ideal starting material for rational design, where specific structural modifications are made to optimize activity against a chosen target.

Several synthetic strategies are employed for creating diverse quinoline libraries:

Doebner Reaction: This three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov A modified version, the Doebner hydrogen-transfer reaction, has been developed to improve yields, especially for anilines bearing electron-withdrawing groups, making it highly applicable for precursors to 5-nitroquinoline (B147367) derivatives. nih.gov

Pfitzinger Reaction: This reaction between isatin (B1672199) and a carbonyl compound is another conventional route to quinoline-4-carboxylic acids. nih.govui.ac.id Modifications of this method can be used to generate diverse substitution patterns on the quinoline ring. ui.ac.id

Hybrid Molecule Synthesis: A common design strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. For example, quinoline carboxylic acid-based styryl/alkyne hybrids have been designed as potent anti-adipogenic agents. nih.gov Similarly, linking quinoline to other heterocycles via different linkers has yielded compounds with significant anti-proliferative effects. nih.gov

The rational design process often focuses on structure-activity relationships (SAR). Studies on various quinoline derivatives have shown that the nature and position of substituents significantly impact biological activity. For instance, in a series of anti-proliferative quinolines, the choice of heterocycle at the C4 position and the substituent on the quinoline ring were critical for improving potency. nih.gov Starting with this compound, researchers can systematically introduce a variety of functional groups to explore the SAR and develop analogues with optimized activity for targets ranging from protein kinases to nuclear receptors. nih.govnih.gov

Exploration of Supramolecular Chemistry of Quinoline Carboxylic Acids for Advanced Materials Research

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Quinoline carboxylic acids are excellent building blocks for supramolecular assemblies due to their ability to form robust hydrogen bonds via the carboxylic acid group and engage in π-π stacking interactions through the aromatic quinoline ring system.

A key area of interest is the development of materials with non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Research has shown that organic molecules with significant electron-deficient characteristics, such as quinolinone derivatives, have great potential as third-order NLO materials. nih.gov The presence of the strongly electron-withdrawing nitro group in this compound makes its core highly electron-deficient. This intrinsic property suggests that its derivatives could exhibit significant third-order NLO susceptibility. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are employed to predict the NLO properties of these molecules. nih.govresearchgate.netnih.gov By calculating parameters like polarizability and hyperpolarizability, researchers can screen candidate molecules before undertaking complex synthesis. nih.gov The "supermolecule approach" can be used to simulate the crystalline environment and understand how intermolecular interactions affect the NLO response. researchgate.netnih.gov Through controlled crystallization and molecular engineering based on the this compound scaffold, it is possible to design advanced materials with tailored optical properties for next-generation technologies.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For a compound like 5-Nitroquinoline-3-carboxylic acid, both liquid and gas chromatography can be adapted for effective analysis.

Liquid Chromatography (LC) Coupled with Advanced Detection (e.g., Mass Spectrometry)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), stands out as a highly specific and sensitive technique for the analysis of non-volatile compounds like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach for separating quinoline (B57606) carboxylic acids. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. For quinoline-3-carboxylic acid, a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid or formic acid is effective. sielc.com The use of formic acid is particularly advantageous for mass spectrometry compatibility as it is volatile. sielc.com LC-MS combines the separation power of LC with the mass analysis capability of MS, which can provide definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. ekb.egub.edu For carboxylic acids, electrospray ionization (ESI) is a common technique, which can be operated in either positive or negative ion mode. nih.govnih.gov The nitro group and the carboxylic acid group on the quinoline scaffold would likely influence the fragmentation pattern, providing structural information.

| Parameter | Typical Condition for Related Compounds | Relevance for this compound |

| Column | Reversed-phase (e.g., C8, C18) sielc.comub.edu | Suitable for separating the polar analyte from a mixture. |

| Mobile Phase | Acetonitrile/Water with Formic Acid sielc.comnih.gov | Ensures good peak shape and compatibility with MS detection. |

| Detection | Mass Spectrometry (MS) ekb.egub.edu | Provides high selectivity and structural confirmation. |

| Ionization | Electrospray Ionization (ESI) nih.govnih.gov | Efficiently ionizes the analyte for MS analysis. |

This table is generated based on data for structurally similar compounds and general LC-MS principles.

Gas Chromatography (GC) and Derivatization Strategies for Volatile Analytes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is non-volatile. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netsigmaaldrich.com

Derivatization targets the active hydrogen in the carboxylic acid group. sigmaaldrich.com Common strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., BF3, H2SO4) to form a methyl ester. nih.govchromforum.org

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comchromforum.org

Once derivatized, the resulting compound can be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern of the derivative. researchgate.net The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion without degradation of the analyte. nih.gov

| Derivatization Method | Reagent Example | Product | Reference |

| Esterification | BF3 in Methanol | Methyl 5-nitroquinoline-3-carboxylate | chromforum.org |

| Silylation | BSTFA | 5-Nitro-3-(trimethylsilyloxycarbonyl)quinoline | sigmaaldrich.com |

This table outlines common derivatization strategies applicable to carboxylic acids for GC analysis.

Electroanalytical Methods for Electrochemical Detection and Characterization

Electroanalytical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. The presence of the reducible nitro group and the quinoline ring system makes this compound an excellent candidate for electrochemical detection. researchgate.net